molecular formula C10H7FN2O2 B1527152 3-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1188375-17-8

3-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1527152
CAS RN: 1188375-17-8
M. Wt: 206.17 g/mol
InChI Key: FMJUQKZHSLNVNW-UHFFFAOYSA-N
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Description

3-Fluorophenylacetic acid is a compound that has been used as a building block to synthesize pentaamine and bis-heterocyclic libraries . It’s also used as a medicine intermediate .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction .


Chemical Reactions Analysis

3-Fluorophenylacetic acid has been used as a building block in the synthesis of pentaamine and bis-heterocyclic libraries .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 3-(3-Fluorophenyl)propionic acid include a molecular weight of 168.16 g/mol . The compound is a solid with a boiling point of 125 °C/10.5 mmHg (lit.) and a melting point of 43-47 °C (lit.) .

Scientific Research Applications

Photophysics and Fluorophore Applications

  • Tuning Photophysical Properties : Research on donor-substituted 1,3,5-triaryl-2-pyrazoline fluorophores, closely related to the chemical structure , demonstrates how the photophysical properties can be influenced by substituents, making them applicable in biological imaging and as intracellular pH probes due to their membrane permeability, low toxicity, and high quantum yield (Fahrni et al., 2003).

Crystal Structure Analysis

  • Synthesis and Structural Insights : The synthesis of N-substituted pyrazolines, including variants with fluoro-substituted rings, provides key insights into their crystal structures. This research aids in understanding the molecular conformation and potential applications in material science (Wan-Sin Loh et al., 2013).

Fluorescence Sensing

  • Fluorescent pH Sensor Development : A heteroatom-containing organic fluorophore exhibits aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making it a potential fluorescent pH sensor. Such compounds are valuable for detecting acidic and basic organic vapors in solution and the solid state, indicating their utility in environmental monitoring and chemical sensing (Zhiyong Yang et al., 2013).

Medicinal Chemistry

  • Antimicrobial Activity : Schiff bases derived from pyrazole carboxaldehyde have shown significant in vitro antimicrobial activity, underscoring their potential in developing new antimicrobial agents (Divyaraj Puthran et al., 2019).
  • Antiproliferative Agents : Novel pyrazole-3-carboxylic acid derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, demonstrating the potential of such compounds in cancer treatment (R. Kasımoğulları et al., 2015).
  • Nonlinear Optical Materials : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates exhibit significant optical nonlinearity, highlighting their application in optical limiting and other photonic technologies (B. Chandrakantha et al., 2013).

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “3-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid” are not available, similar compounds like 3-Fluorophenylboronic acid are being used in the synthesis of various compounds .

properties

IUPAC Name

3-(3-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJUQKZHSLNVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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